纳洛昔戈酯

描述

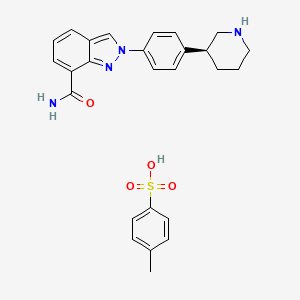

Naloxegol Oxalate, also known as Movantik, is a peripherally-selective opioid antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . It works by treating constipation without reducing the pain-relieving effects of the opioid .

Synthesis Analysis

The synthesis of Naloxegol Oxalate involves an improved process for its preparation . The process involves the use of solid dispersion of Naloxegol Oxalate and intermediates thereof .Molecular Structure Analysis

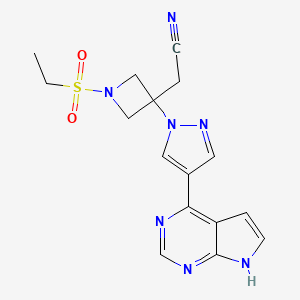

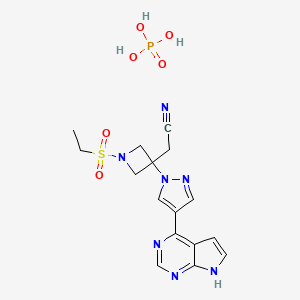

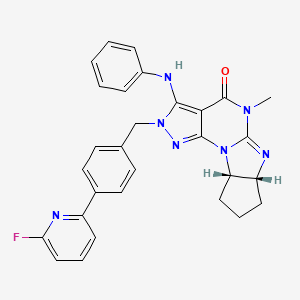

Naloxegol Oxalate is a PEGylated derivative of naloxone . Specifically, the 6-α-hydroxyl group of α-naloxol is connected via an ether linkage to the free hydroxyl group of a monomethoxy-terminated n=7 oligomer of PEG . The molecular formula of Naloxegol Oxalate is C36H55NO15 .Chemical Reactions Analysis

The primary route of Naloxegol Oxalate elimination is via hepatic metabolism, with renal excretion playing a minimal role . In clinical studies, six metabolites were found in feces, urine, or plasma, none of which have been identified as unique or disproportionate human metabolites .Physical And Chemical Properties Analysis

Naloxegol Oxalate has a molecular weight of 741.82 .科学研究应用

Treatment of Opioid-Induced Constipation (OIC)

Naloxegol Oxalate is primarily used in the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain . It works by treating constipation without reducing the pain-relieving effects of opioids .

Peripherally Acting µ-Opioid Receptor Antagonist

Naloxegol is a peripherally acting µ-opioid receptor antagonist . It was designed to antagonize the peripheral, but not central, effects of opioids at therapeutic doses .

Pharmacokinetics and Pharmacodynamics

Over a wide dose range, the pharmacokinetic properties of naloxegol appear to be time- and dose-independent . Naloxegol is rapidly absorbed, with mean time to maximum plasma concentration of less than 2 hours .

Metabolism and Elimination

The primary route of naloxegol elimination is via hepatic metabolism, with renal excretion playing a minimal role . In clinical studies, six metabolites were found in feces, urine or plasma .

Interaction with Cytochrome P450 (CYP) 3A4

Naloxegol is a sensitive substrate of cytochrome P450 (CYP) 3A4 and its exposure can be significantly altered by strong or moderate CYP3A modulators .

Bioavailability

Food increases the bioavailability of naloxegol, and the relative bioavailability of the tablet formulation was not limited by dissolution .

作用机制

Target of Action

Naloxegol oxalate primarily targets the mu-opioid receptors . These receptors are predominantly found in the gastrointestinal tract and are responsible for the constipating effects of opioids .

Mode of Action

Naloxegol oxalate functions as a peripherally-acting mu-opioid receptor antagonist . It binds competitively to all three opioid receptor subtypes, with the highest affinity for mu . By antagonizing these receptors, naloxegol oxalate inhibits the opioid-induced delay of gastrointestinal transit time .

Biochemical Pathways

The primary biochemical pathway affected by naloxegol oxalate is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the mu-opioid receptors, naloxegol oxalate inhibits the constipating effects of opioids, thereby facilitating normal gastrointestinal motility and transit .

Pharmacokinetics

Naloxegol oxalate exhibits linear and time-independent pharmacokinetics . It is rapidly absorbed, with a mean time to maximum plasma concentration of approximately 2 hours . The primary route of elimination is via hepatic metabolism, with renal excretion playing a minimal role . Naloxegol oxalate is a sensitive substrate of cytochrome P450 (CYP) 3A4, and its exposure can be significantly altered by strong or moderate CYP3A modulators .

Result of Action

The molecular and cellular effects of naloxegol oxalate’s action primarily involve the reversal of opioid-induced constipation . By antagonizing the mu-opioid receptors in the gastrointestinal tract, naloxegol oxalate decreases the constipating effects of opioids without impacting the pain-relieving effects of opioids in the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of naloxegol oxalate. For instance, food increases the bioavailability of naloxegol oxalate . Furthermore, the use of naloxegol oxalate is predicted to present an insignificant risk to the environment .

安全和危害

Naloxegol Oxalate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is advised to move to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to wash off with copious amounts of water . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

未来方向

Naloxegol Oxalate is taken on an empty stomach, at least 1 hour before or 2 hours after the first meal of the day . If the patient is unable to swallow the drug whole, it can be crushed and mixed in 4 ounces (120 mL) of water and drunk right away after mixing . The drug should be stored at room temperature between 20 and 25 degrees C (68 and 77 degrees F) .

属性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIRXLCPODKLG-VUTNLTPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159395 | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naloxegol oxalate | |

CAS RN |

1354744-91-4 | |

| Record name | Naloxegol oxalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALOXEGOL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)